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An In-depth Technical Guide to the Physical Properties of (S)-2-Chloro-4-methylvaleric Acid

Authored by a Senior Application Scientist

This document provides a detailed examination of the physical and chemical properties of
(S)-2-Chloro-4-methylvaleric acid, a significant chiral building block in modern synthetic
chemistry. Designed for researchers, scientists, and professionals in drug development, this
guide synthesizes core data with the underlying scientific principles governing its behavior and
measurement.

Introduction and Strategic Importance

(S)-2-Chloro-4-methylvaleric acid, also known by its IUPAC name (2S)-2-chloro-4-
methylpentanoic acid, is a halogenated derivative of valeric acid.[1][2] Its importance in the
pharmaceutical and fine chemical industries stems from the chiral center at the C2 position.
This specific stereocisomer serves as a valuable intermediate for the asymmetric synthesis of
complex target molecules, where precise stereochemical control is paramount for achieving
desired biological activity and minimizing off-target effects. Understanding its physical
properties is not merely an academic exercise; it is fundamental to its practical application in
process development, purification, and formulation.

Core Physical and Chemical Properties
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The fundamental characteristics of (S)-2-Chloro-4-methylvaleric acid are summarized below.
These values are critical for predicting its behavior in various solvents, thermal conditions, and
reaction environments.

Property Value Source(s)
(2S)-2-chloro-4-

IUPAC Name ) ) [1]12]
methylpentanoic acid

CAS Number 28659-81-6 [LI[3][41[5]

Molecular Formula CeH11CIO2 [L1[21[31[4]15]

Molecular Weight 150.60 g/mol [1112]5]
Colorless to light yellow/orange

Appearance o [6]
clear liquid

- ) 228.0 £ 13.0 °C at 760 mmHg;

Boiling Point [2][3]
126 °C (at reduced pressure)

Density 1.1+0.1 g/cm3 [3]

Flash Point 91.7+19.8°C [3]

Purity (Typical) >97.0%
CBQBIPRPIHIKPW-

InChiKey [11[2117]

YFKPBYRVSA-N

Canonical SMILES

CC(C)CC(C(=0)0)Cl

[2](5]

In-Depth Analysis of Key Properties
Stereochemistry and Molecular Structure

The defining feature of this molecule is its chirality. The "(S)" designation refers to the specific

three-dimensional arrangement of the substituents around the chiral carbon (C2), which bears

the chlorine atom. This stereochemical purity is crucial, as the corresponding (R)-enantiomer

may exhibit different or even undesirable biological activity in a final drug product. The

structural integrity and enantiomeric purity are typically confirmed using chiral chromatography

and polarimetry.
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Thermal Properties: Boiling and Flash Points

The boiling point of approximately 228 °C at atmospheric pressure indicates moderate volatility
for a molecule of its mass.[3] However, the presence of the carboxylic acid group suggests that
prolonged heating at this temperature could lead to decomposition or side reactions like
decarboxylation. Therefore, in a laboratory or industrial setting, purification is almost always
performed via vacuum distillation. The reported boiling point of 126 °C is indicative of such a
procedure, though the exact pressure is not specified.[2]

The flash point of ~92 °C is the lowest temperature at which the liquid can vaporize to form an
ignitable mixture in air.[3] This classifies it as a combustible liquid, necessitating appropriate
storage and handling procedures away from ignition sources.[8]

Solubility Profile

While quantitative solubility data is not extensively published, the molecular structure allows for
reliable predictions. The molecule possesses both a polar carboxylic acid head and a nonpolar
isobutyl tail.

» Polar Solvents: The carboxylic acid group can engage in hydrogen bonding, suggesting
some solubility in polar protic solvents like water, although this will be limited by the six-
carbon backbone. Its acidity (pKa not reported, but expected to be lower than isovaleric acid
due to the inductive effect of chlorine) means it will be highly soluble in agueous basic
solutions (e.g., NaOH, NaHCO:s) through deprotonation to form the carboxylate salt.

¢ Organic Solvents: It is expected to be freely soluble in a wide range of organic solvents,
including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and
alcohols (methanol, ethanol), owing to its organic character.

Experimental Determination of Physical Properties

To ensure data integrity, the physical properties of a compound like (S)-2-Chloro-4-
methylvaleric acid must be determined using validated experimental protocols.

Protocol: Boiling Point Determination via Vacuum
Distillation
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This method is chosen to prevent thermal degradation at atmospheric boiling points.
Methodology:

o Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry
and joints are properly sealed with vacuum grease.

o Sample Charging: Place the (S)-2-Chloro-4-methylvaleric acid sample (e.g., 10 mL) and a
magnetic stir bar into the distillation flask.

e Vacuum Application: Gradually apply vacuum using a vacuum pump, protected by a cold
trap. Monitor the pressure with a manometer. Aim for a stable pressure (e.g., 10 mmHg).

e Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

o Data Recording: Record the temperature at which the liquid consistently condenses on the
thermometer bulb and drips into the collection flask. This is the boiling point at the recorded
pressure.

o Correction: If necessary, use a nomograph to correlate the observed boiling point at reduced
pressure to the boiling point at atmospheric pressure.

Workflow Diagram:
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Caption: Workflow for Boiling Point Determination.
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Protocol: Density Measurement Using a Pychometer

This gravimetric method provides high accuracy for liquid density.

Methodology:

Calibration: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL). Weigh
the empty, dry pycnometer (ma).

o Reference Measurement: Fill the pycnometer with deionized water at a known, constant
temperature (e.g., 20 °C). Weigh the filled pycnometer (mz). Calculate the exact volume of
the pycnometer using the known density of water at that temperature.

e Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the (S)-2-
Chloro-4-methylvaleric acid sample at the same constant temperature.

» Final Weighing: Weigh the pycnometer filled with the sample (ms).

Calculation: The density (p) is calculated as: p_sample = (ms - m1) / ((m2 - m1) / p_water).

Workflow Diagram:
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Caption: Gravimetric Density Determination Workflow.

Protocol: Structural Confirmation via *H NMR
Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for confirming the chemical structure.
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Methodology:

o Sample Preparation: Dissolve a small amount of the sample (~5-10 mg) in a deuterated
solvent (~0.6 mL), typically Chloroform-d (CDCIls), in a clean NMR tube.

e Instrument Setup: Insert the tube into the NMR spectrometer. Lock the instrument on the
deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

e Acquisition: Acquire the *H NMR spectrum using standard parameters (e.g., 400 MHz, 16
scans).

o Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, phase correction, and baseline correction.

e Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and
splitting patterns (multiplicity) to confirm the expected structure of (S)-2-Chloro-4-
methylvaleric acid. The spectrum is expected to show characteristic signals for the methine
proton at C2, the methylene protons at C3, the methine at C4, and the diastereotopic methyl
groups at C5.[7]

Workflow Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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